molecular formula C28H22N4O10 B12912969 N,N'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(4-hydroxy-3-nitrobenzamide) CAS No. 85650-62-0

N,N'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(4-hydroxy-3-nitrobenzamide)

Cat. No.: B12912969
CAS No.: 85650-62-0
M. Wt: 574.5 g/mol
InChI Key: NSOJHZNYFZPPGB-UHFFFAOYSA-N
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Description

The compound N,N'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(4-hydroxy-3-nitrobenzamide) features a biphenyl core substituted with methoxy groups at the 3,3' positions. At the 4,4' positions, benzamide groups are attached, each bearing a hydroxy group at position 4 and a nitro group at position 2.

Properties

CAS No.

85650-62-0

Molecular Formula

C28H22N4O10

Molecular Weight

574.5 g/mol

IUPAC Name

4-hydroxy-N-[4-[4-[(4-hydroxy-3-nitrobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-3-nitrobenzamide

InChI

InChI=1S/C28H22N4O10/c1-41-25-13-15(3-7-19(25)29-27(35)17-5-9-23(33)21(11-17)31(37)38)16-4-8-20(26(14-16)42-2)30-28(36)18-6-10-24(34)22(12-18)32(39)40/h3-14,33-34H,1-2H3,(H,29,35)(H,30,36)

InChI Key

NSOJHZNYFZPPGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC(=C(C=C3)O)[N+](=O)[O-])OC)NC(=O)C4=CC(=C(C=C4)O)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

N,N'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(4-hydroxy-3-nitrobenzamide), also known as compound 1, is a synthetic organic compound with potential therapeutic applications. Its structure comprises a biphenyl core substituted with methoxy and hydroxynitro groups, which may contribute to its biological activity. This article reviews the biological properties of compound 1, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C28H22N4O10
  • Molecular Weight : 574.496 g/mol
  • CAS Number : 85650-62-0
  • IUPAC Name : N,N'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(4-hydroxy-3-nitrobenzamide)

1. Antioxidant Activity

Compound 1 exhibits significant antioxidant properties. It has been shown to reduce oxidative stress in various cellular models. The presence of hydroxyl groups on the aromatic rings is crucial for its ability to scavenge free radicals. In vitro studies demonstrated that compound 1 can effectively inhibit the formation of reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage.

Study ReferenceIC50 (µM)Cellular ModelEffect
25SH-SY5YROS inhibition
30Rat Cortical NeuronsNeuroprotection

2. Acetylcholinesterase Inhibition

The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant in the treatment of Alzheimer's disease. In a comparative study, compound 1 exhibited an IC50 value of approximately 35 µM against AChE, indicating moderate inhibitory activity compared to known inhibitors like donepezil.

CompoundIC50 (µM)
Compound 135
Donepezil0.026
Curcumin132

This suggests that while compound 1 is not as potent as donepezil, it still holds promise as a lead compound for further modification and development.

3. Neuroprotective Effects

In neuroprotection assays involving SH-SY5Y cells treated with amyloid-beta oligomers (Aβ42), compound 1 significantly improved cell viability and reduced neurotoxicity. This effect was linked to its ability to inhibit AChE and mitigate oxidative stress.

Case Study 1: Neuroprotective Mechanisms

A study investigated the neuroprotective mechanisms of compound 1 in a model of Alzheimer's disease. The results indicated that treatment with compound 1 led to a reduction in Aβ42-induced apoptosis in neuronal cells, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Pharmacokinetics and Safety Profile

Another research evaluated the pharmacokinetics and safety profile of compound 1 using animal models. The study found that compound 1 had favorable ADME (Absorption, Distribution, Metabolism, Excretion) characteristics and did not exhibit significant toxicity at therapeutic doses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Biphenyl Core

N,N'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(4-phenoxybenzamide)
  • Molecular Formula : C₄₀H₃₂N₂O₆
  • Molecular Weight : 636.71 g/mol
  • Key Differences: Replaces nitro and hydroxy groups with phenoxy substituents. Phenoxy groups may enhance solubility in non-polar solvents .
N,N'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(4-hydroxy-3-nitrobenzamide)
  • Hypothetical Structure : Methyl groups at 3,3' positions instead of methoxy.
  • Expected Impact : Methyl substituents increase hydrophobicity but reduce electronic conjugation compared to methoxy groups, which donate electrons via resonance. This could lower reorganization energy for hole transport .

Core Structure Modifications

N,N'-(4,4'-Biphenylylene)dibenzamide
  • Key Differences: Lacks methoxy and nitro/hydroxy substituents.
Naphthalenecarboxamide Derivatives (CAS 91-92-9)
  • Structure : Naphthalene rings replace benzene in the amide groups.
  • Impact : Extended conjugation from naphthalene may improve absorption in visible spectra, making it suitable for dyes. However, increased rigidity could reduce solubility compared to the target compound .

Azo-Linked Derivatives

2,2'-[(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-methoxyphenyl)-3-oxobutyramide]
  • Molecular Formula : C₃₆H₃₄N₆O₈
  • Molecular Weight : 678.71 g/mol
  • Key Differences : Azo (-N=N-) bridges replace amide linkages, and butyramide groups introduce keto functionality. Azo groups confer intense coloration (e.g., Pigment Orange 16), shifting applications toward dyes rather than electronic materials .

Halogen-Substituted Analogues

N,N'-((3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo))bis(3-oxobutanamide)
  • Molecular Formula : C₃₂H₂₆Cl₂N₆O₄
  • Molecular Weight : 669.5 g/mol
  • However, toxicity concerns may limit biomedical applications compared to the methoxy/nitro target compound .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₈H₂₂N₄O₁₀ 574.50 3,3'-dimethoxy, 4-hydroxy-3-nitro
N,N'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(4-phenoxybenzamide) C₄₀H₃₂N₂O₆ 636.71 4-phenoxy
Naphthalenecarboxamide (CAS 91-92-9) C₃₄H₂₈N₂O₆ 560.60 Naphthalene, 3-hydroxy
Azo-linked derivative (CAS 6505-28-8) C₃₆H₃₄N₆O₈ 678.71 Azo, 4-methoxyphenyl

Table 2: Functional Group Impact on Properties

Functional Group Effect on Properties Example Compound
Nitro (-NO₂) Enhances electron deficiency; improves charge transport in semiconductors Target Compound
Methoxy (-OCH₃) Electron-donating via resonance; increases solubility in polar solvents Target Compound
Azo (-N=N-) Introduces color; used in dyes and pigments CAS 6505-28-8
Chlorine (-Cl) Increases molecular weight and thermal stability; potential toxicity Dichloro derivative

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